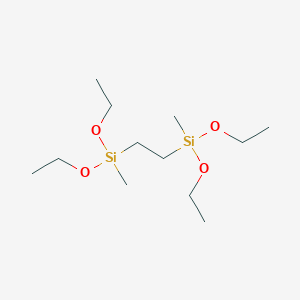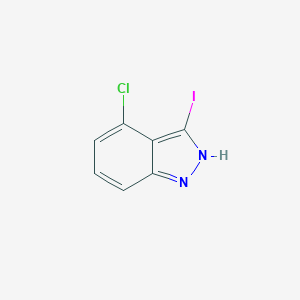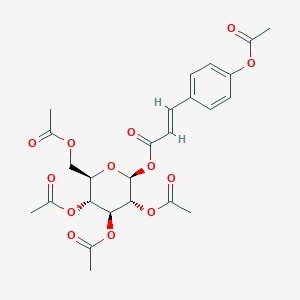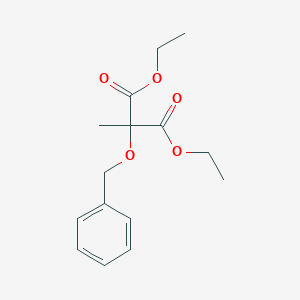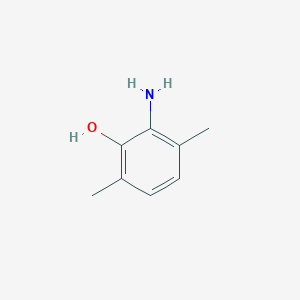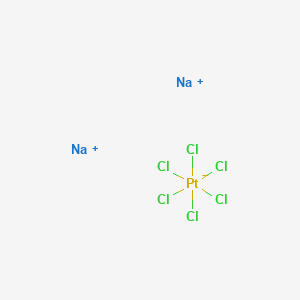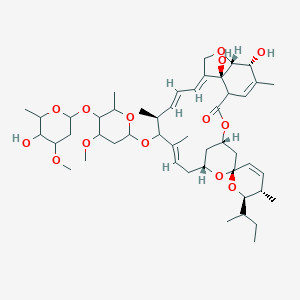
8,9-Z-Abamectin B1a
Descripción general
Descripción
8,9-Z-Abamectin B1a is a photodegradation product of Avermectin B1a, a natural product derived from the soil actinomycete Streptomyces avermitilis . It is an antiparasitic agent that paralyzes nematodes without causing hypercontraction or flaccid paralysis .
Molecular Structure Analysis
The molecular formula of 8,9-Z-Abamectin B1a is C48H72O14 . The molecular weight is 873.1 g/mol . The IUPAC name is (2R,3S,4’S,6S,8’R,10’E,13’S,14’E,16’E,20’R,21’R,24’S)-2-Butan-2-yl-21’,24’-dihydroxy-12’- [5- (5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11’,13’,22’-tetramethylspiro [2,3-dihydropyran-6,6’-3,7,19-trioxatetracyclo [15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2’-one .Physical And Chemical Properties Analysis
The physical and chemical properties of 8,9-Z-Abamectin B1a include a molecular formula of C48H72O14 and a molecular weight of 873.1 g/mol .Aplicaciones Científicas De Investigación
Environmental Fate and Stability
- Photolytic Formation and Fate in Rats : The 8,9-Z isomer of avermectin B1a is formed photolytically in the environment and on crops treated with abamectin. A study on rats explored the fate of this isomer after oral administration, with a focus on tissue and excreta residues (Maynard et al., 1989).
- Environmental Effects in Livestock : Research on the environmental impact of avermectins, including abamectin, in livestock highlights their minimal environmental mobility, rapid photodegradation, and low bioconcentration in fish. They showed limited toxicity to earthworms and birds and minimal impact on non-target organisms due to rapid degradation and tight soil binding (Halley et al., 1993).
Biochemical Impact and Toxicity
- Liver Impact in Rats : A study on the toxic effects of abamectin in rats, including the avermectin B1a component, demonstrated significant liver function disruption. This was evidenced by increased liver enzyme levels and histopathological damage to liver tissues (Khaldoun-Oularbi et al., 2013).
- Inhibition of Butyrylcholinesterase : Abamectin, which includes avermectin B1a, has been shown to inhibit butyrylcholinesterase, an enzyme associated with the nervous system, in a reversible and competitive manner (Teralı et al., 2018).
Applications in Agriculture and Pest Control
- Control of Armoured Scales on Kiwifruit : Abamectin, containing avermectin B1a, was used effectively to control armoured scales in kiwifruit vines, significantly reducing scale presence on treated vines compared to untreated ones (Greaves et al., 1992).
- Nematicide Performance : Abamectin, a mix of avermectins B1a and B1b, was assessed for its nematicidal effectiveness. The review discussed its mode of action, environmental aspects, and effectiveness in different forms of treatment, including seed and seedling treatment (Cabrera et al., 2013).
Residue Detection and Analysis
- Residue Detection in Food : A method was developed for the detection of abamectin residues, including the 8,9-Z-avermectin B1 isomer, in fruits and vegetables using high-performance liquid chromatography (Diserens & Henzelin, 1999).
- Soil Sample Analysis : Techniques were developed using high-performance liquid chromatography/tandem mass spectrometry for measuring avermectins, including abamectin (B1a and B1b), in complex soil samples (Brewer et al., 2004).
Safety And Hazards
Propiedades
IUPAC Name |
(2R,3S,4'S,6S,8'R,10'E,13'S,14'E,16'E,20'R,21'R,24'S)-2-butan-2-yl-21',24'-dihydroxy-12'-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H72O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,17-19,25-26,28,30-31,33-45,49-50,52H,11,16,20-24H2,1-10H3/b13-12+,27-15+,32-14+/t25?,26-,28-,30?,31?,33+,34-,35?,36?,37?,38?,39?,40+,41?,42?,43+,44?,45+,47+,48+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZXIRBKKLTSOM-NJRQVPCTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/C([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4(C(C=C([C@H]5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)\C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H72O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
873.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 6443270 | |
CAS RN |
113665-89-7 | |
| Record name | Avermectin A1a, 5-O-demethyl-, (8Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113665897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8,9-Z-Avermectin B1a | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



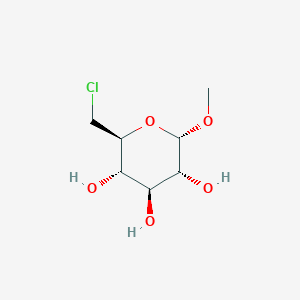
![6-Chloro-2,3-dimethylimidazo[1,2-b]pyridazine](/img/structure/B106404.png)
![11-Ethoxy-4-methoxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one](/img/structure/B106405.png)
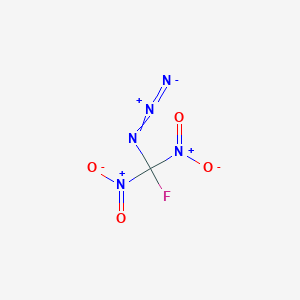
![6-Bromo-3H-imidazo[4,5-B]pyridine-7-carboxylic acid](/img/structure/B106411.png)
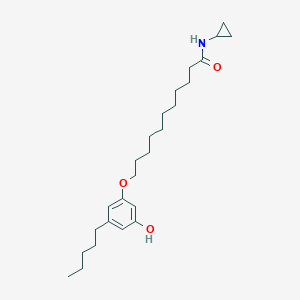
![1H-Pyrazolo[4,3-c]pyridine](/img/structure/B106415.png)
![Phenol, 4-bromo-2,6-bis[(5-bromo-2-hydroxyphenyl)methyl]-](/img/structure/B106418.png)
